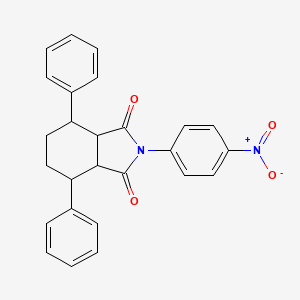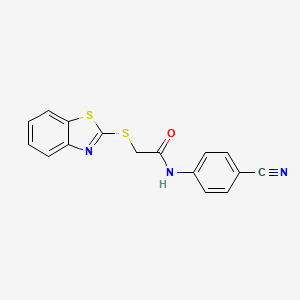
2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a nitrophenyl group and two phenyl groups attached to an octahydro-isoindole core. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a nitro group is added to a phenyl ring using a nitrating agent like nitric acid.
Attachment of Phenyl Groups: The phenyl groups can be attached through Friedel-Crafts alkylation reactions, where phenyl groups are introduced using benzene and a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, where the isoindole core or phenyl groups are oxidized using oxidizing agents like potassium permanganate.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, aluminum chloride catalyst.
Major Products
Reduction: 2-(4-aminophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione has several scientific research applications:
Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Materials Science: Explored for use in the development of novel materials with unique electronic or optical properties.
Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the isoindole core may interact with biological macromolecules through non-covalent interactions like hydrogen bonding or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione: A reduced derivative with an amino group instead of a nitro group.
4,7-diphenyl-octahydro-1H-isoindole-1,3-dione: A simpler derivative without the nitrophenyl group.
2-(4-nitrophenyl)-octahydro-1H-isoindole-1,3-dione: A derivative with only one phenyl group.
Uniqueness
2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione is unique due to the combination of its nitrophenyl and diphenyl groups attached to the isoindole core. This unique structure imparts specific chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C26H22N2O4 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-4,7-diphenyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C26H22N2O4/c29-25-23-21(17-7-3-1-4-8-17)15-16-22(18-9-5-2-6-10-18)24(23)26(30)27(25)19-11-13-20(14-12-19)28(31)32/h1-14,21-24H,15-16H2 |
InChI Key |
PZRRIJLHRFAQDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C(C1C3=CC=CC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15013068.png)

![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15013080.png)
![3,4,5-tris(benzyloxy)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B15013081.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15013092.png)
![2-{[(E)-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15013097.png)
![2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B15013099.png)
![2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B15013113.png)
![N-({N'-[(Z)-(3-Chloro-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B15013116.png)
![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15013122.png)
![N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B15013123.png)
![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15013128.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide](/img/structure/B15013138.png)
